Pregnenolone sulfate
Overview
Description
Pregnenolone sulfate (PS, PREGS) is an endogenous excitatory neurosteroid synthesized from pregnenolone . It is known for its cognitive and memory-enhancing, antidepressant, anxiogenic, and proconvulsant effects . It is also a naturally occurring pregnane steroid and a derivative of cholesterol .
Synthesis Analysis
Pregnenolone sulfate is synthesized from pregnenolone via sulfation . Pregnenolone itself is produced from cholesterol via cholesterol side-chain cleavage enzyme . A synthetic pregnenolone analog has been developed that recapitulates P5 functions in vivo and can be a new therapeutic candidate for the treatment of neurodevelopmental diseases .Molecular Structure Analysis
Pregnenolone sulfate, also known as pregn-5-en-3β-ol-20-one 3β-sulfate, is the C3β sulfate ester of pregnenolone . It has a molecular formula of C21H32O5S, an average mass of 396.541 Da, and a monoisotopic mass of 396.197052 Da .Chemical Reactions Analysis
Pregnenolone sulfate is not the final or waste product of pregnenolone being sulfated via a phase II metabolism reaction and renally excreted . It is also the source and thereby the starting point for subsequent steroid synthesis pathways .Physical And Chemical Properties Analysis
Pregnenolone sulfate is a neurosteroid and a neuromodulator . It is involved in the stimulation of N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) .Scientific Research Applications
Neurosteroid and Ion Channel Modulator : Pregnenolone sulfate functions as a neurosteroid modulating various ion channels, transporters, and enzymes. It influences steroid synthesis pathways and activates ion channels (Harteneck, 2013).
Therapeutic Potential in Schizophrenia : It has shown promise in normalizing schizophrenia-like behaviors in animal models. Pregnenolone sulfate modulates NMDA receptors and affects the AKT/GSK3β pathway, which might be beneficial in treating cognitive and negative symptoms in schizophrenia (Wong et al., 2015).
Enhancing Cognitive Functions : Studies show that pregnenolone sulfate enhances hippocampal acetylcholine release and improves spatial memory in rats, suggesting a role in memory enhancement (Darnaudéry et al., 2002).
Proof-of-Concept Trial in Schizophrenia : A trial involving patients with schizophrenia or schizoaffective disorder showed that pregnenolone supplementation could potentially improve negative symptoms and warrants further investigation for cognitive symptoms in schizophrenia (Marx et al., 2009).
Metabolism in Testis Tissue : Pregnenolone sulfate is actively metabolized in human and boar testis tissues, indicating its role in testosterone synthesis (Ruokonen, 1978).
Interaction with GABA Receptors : It antagonizes electrophysiological responses to GABA in neurons, behaving as an allosteric receptor antagonist, which has implications for its effects on neurotransmission (Majewska et al., 1988).
Potential Therapeutic Candidate in Schizophrenia : Pregnenolone and its sulfate derivative enhance learning and memory in rodents and might mitigate hypothesized NMDA receptor hypofunction in schizophrenia (Marx et al., 2011).
Modulatory Effects on Synaptic Plasticity : Pregnenolone sulfate is seen as a modulator of synaptic plasticity, particularly affecting NMDA receptor-mediated synaptic transmission, which is crucial for learning and memory (Smith et al., 2014).
Positive Allosteric Modulator at NMDA Receptor : It specifically enhances NMDA-gated currents in neurons, suggesting a role in regulating the balance between excitation and inhibition in the central nervous system (Wu et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBBUIOWGGQOP-QGVNFLHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924910 | |
Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pregnenolone sulfate | |
CAS RN |
1247-64-9 | |
Record name | Pregnenolone sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnenolone sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENOLONE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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